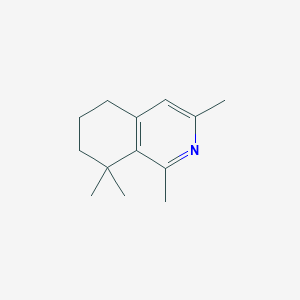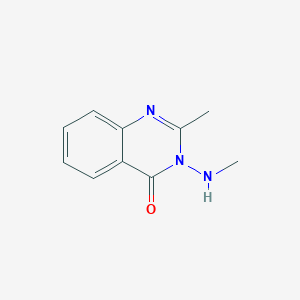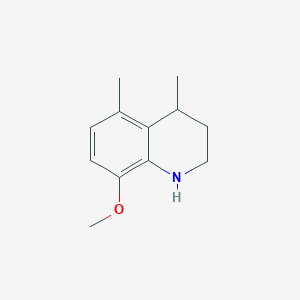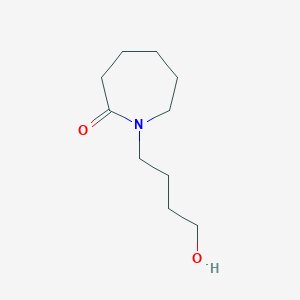
6-Nitroquinolin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitroquinolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6th position and a keto group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-4(3H)-one typically involves the nitration of quinolin-4-one. One common method includes the following steps:
Nitration: Quinolin-4-one is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (around -15 to 0 °C) to introduce the nitro group at the 6th position.
Isolation: The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration and dried under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Nitroquinolin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinolin-4,6-dione derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed:
Reduction: 6-Aminoquinolin-4(3H)-one.
Substitution: Various substituted quinolin-4(3H)-one derivatives.
Oxidation: Quinolin-4,6-dione derivatives.
科学研究应用
Chemistry: 6-Nitroquinolin-4(3H)-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antitumor agent. Its derivatives have shown promising activity against various bacterial and cancer cell lines.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for the development of new drugs targeting specific diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
作用机制
The mechanism of action of 6-Nitroquinolin-4(3H)-one and its derivatives involves interactions with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis. In cancer research, the compound’s antitumor effects are linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
6-Aminoquinolin-4(3H)-one: Similar structure but with an amino group instead of a nitro group.
Quinolin-4(3H)-one: Lacks the nitro group at the 6th position.
Quinolin-4,6-dione: Contains two keto groups at the 4th and 6th positions.
Uniqueness: 6-Nitroquinolin-4(3H)-one is unique due to the presence of both a nitro group and a keto group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
6-nitro-3H-quinolin-4-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,4-5H,3H2 |
InChI 键 |
LNTXADAGZCZXGO-UHFFFAOYSA-N |
规范 SMILES |
C1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)




